molecular formula C9H6N2O4 B3055844 (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile CAS No. 67302-16-3

(6-Nitro-1,3-benzodioxol-5-yl)acetonitrile

Cat. No.: B3055844
CAS No.: 67302-16-3
M. Wt: 206.15 g/mol
InChI Key: BVTAPDMBLIJZFO-UHFFFAOYSA-N
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Description

Significance of Nitro-Benzodioxole Scaffolds in Synthetic Design

The 1,3-benzodioxole (B145889) heterocyclic system is a foundational structure in a multitude of natural and synthetic compounds. This scaffold provides aromatic stability and is amenable to various substitution reactions. In medicinal chemistry, the benzodioxole core is recognized as a pharmacophore—a molecular feature responsible for a substance's pharmacological activity—and is found in compounds exhibiting anti-inflammatory, anticancer, and antioxidant properties. nih.gov Consequently, derivatives of benzodioxole are considered valuable precursors in the development of pharmaceuticals and fine chemicals.

The incorporation of a nitro group (–NO₂) onto the benzodioxole ring significantly alters its electronic properties and reactivity. As a potent electron-withdrawing group, the nitro moiety deactivates the aromatic ring toward electrophilic substitution while facilitating nucleophilic aromatic substitution reactions by stabilizing the negatively charged intermediates. A key feature of the nitro group in synthetic design is its capacity to be readily reduced to other nitrogen-containing functional groups, most notably amines (–NH₂). This transformation is a fundamental tool in organic synthesis, providing a gateway to a diverse array of functionalized aromatic compounds.

Role of the Acetonitrile (B52724) Moiety as a Synthon

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a molecule that represents a potential starting reagent for its synthesis. wikipedia.org The acetonitrile moiety (–CH₂CN) in (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile serves as a versatile two-carbon synthon. mdpi.comresearchgate.net Acetonitrile itself is widely used as a building block in organic synthesis. mdpi.com

The faint acidity of the methyl protons in acetonitrile (pKa ≈ 31.3 in DMSO) allows for its deprotonation by a suitable base to form a stabilized carbanion (⁻CH₂CN). mdpi.com This nucleophilic species can then participate in a range of carbon-carbon bond-forming reactions, such as additions to carbonyls and other electrophiles. mdpi.comorgsyn.orgrsc.org The cyano group (–C≡N) is an important functional group in its own right; its strong electron-withdrawing nature can activate adjacent atoms, and it can be hydrolyzed to a carboxylic acid or reduced to an amine. researchgate.net Therefore, the acetonitrile group provides a handle for extending carbon chains and introducing further functionality into a molecular framework. mdpi.com

Overview of Research Trajectories for Related Chemical Architectures

The chemical architecture of this compound is related to several classes of compounds that are actively being researched across various scientific disciplines. The benzodioxole scaffold, in particular, continues to be a focus of exploration for new therapeutic agents. researchgate.net

Key Research Areas for Related Benzodioxole Derivatives:

Research FieldFocus AreaExamples of Investigated Properties
Medicinal Chemistry Drug DiscoveryAntitumor, antimicrobial, and antifungal activities. researchgate.net
Materials Science Advanced MaterialsNon-linear optical (NLO) properties for potential use in optoelectronics.
Energy Solar CellsTuning of light-harvesting efficiency in dye-sensitized solar cells (DSSCs).
Organic Synthesis Building BlocksUse as intermediates in the synthesis of more complex molecules and natural products. researchgate.net

In medicinal chemistry, various derivatives of 1,3-benzodioxole have been synthesized and evaluated for their biological activities. For example, studies have reported the cytotoxic effects of certain benzodioxole derivatives against various cancer cell lines. researchgate.net Furthermore, related compounds such as nitropropenyl benzodioxole have shown notable antifungal activity. researchgate.net In the field of materials science, the electronic properties conferred by donor and acceptor groups on aromatic systems are being harnessed; the combination of the electron-donating benzodioxole ring and the electron-withdrawing nitro group suggests potential for investigation into applications like non-linear optics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-nitro-1,3-benzodioxol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c10-2-1-6-3-8-9(15-5-14-8)4-7(6)11(12)13/h3-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTAPDMBLIJZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295744
Record name (6-nitro-1,3-benzodioxol-5-yl)acetonitrile
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Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67302-16-3
Record name NSC105302
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-nitro-1,3-benzodioxol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Nitro 1,3 Benzodioxol 5 Yl Acetonitrile

Precursor Synthesis and Functionalization Pathways

The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile relies on the strategic assembly of a substituted benzodioxole core. This involves the carefully orchestrated introduction of both the nitro group and the acetonitrile (B52724) side chain. Key to these synthetic routes is the preparation of versatile precursors that allow for the sequential or convergent attachment of the required functional groups.

Access to 6-Nitro-1,3-benzodioxole-5-carbaldehyde Derivatives

A pivotal precursor for the elaboration of the acetonitrile side chain is 6-Nitro-1,3-benzodioxole-5-carbaldehyde, also known as 6-nitropiperonal (B16318). This compound provides a reactive aldehyde functional group at the 5-position, adjacent to the nitro group, which is ideal for conversion into the cyanomethyl group.

One established reaction involving this aldehyde is its condensation with malononitrile (B47326). In a reaction facilitated by a base such as pyrrolidine (B122466) in dichloromethane, 6-Nitro-1,3-benzodioxole-5-carbaldehyde reacts with malononitrile to form 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. This Knoevenagel condensation proceeds with high efficiency, providing the product in a 90% yield after purification. While this product is not the target compound, it represents a key derivative from which the acetonitrile could potentially be formed through further transformations.

Table 1: Synthesis of a 6-Nitro-1,3-benzodioxole-5-carbaldehyde Derivative

Reactant 1Reactant 2ReagentsProductYieldReference
6-Nitro-1,3-benzodioxole-5-carbaldehydeMalononitrilePyrrolidine, Dichloromethane2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile90%

Strategies for Introducing the Nitro Group onto Benzodioxole Systems

The introduction of a nitro group onto the 1,3-benzodioxole (B145889) ring is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution, specifically nitration. The methylenedioxy group is an activating group, directing incoming electrophiles to the positions ortho and para to the oxygen atoms.

A common method for the nitration of 1,3-benzodioxole involves the use of nitric acid in a suitable solvent. One documented procedure describes the dropwise addition of nitric acid (d=1.4) in glacial acetic acid to a solution of 1,3-benzodioxole, also in glacial acetic acid. The reaction is maintained at a temperature of 15-25°C and stirred overnight. This process yields 5-nitro-1,3-benzodioxole (B1580859) with a high total yield of 90.6%. Another protocol uses concentrated nitric acid in water, with the reaction proceeding at elevated temperatures (90°C) to achieve an 87% yield of the nitrated product.

These methods demonstrate effective strategies for producing the 6-nitro-1,3-benzodioxole core structure (which is synonymous with 5-nitro-1,3-benzodioxole, as per IUPAC naming conventions where the numbering starts from one of the oxygen atoms). This nitrated intermediate is essential for subsequent functionalization to introduce the acetonitrile side chain.

Table 2: Nitration of 1,3-Benzodioxole

Starting MaterialNitrating AgentSolventTemperatureProductYieldReference
1,3-BenzodioxoleNitric acid (d=1.4)Glacial Acetic Acid15-25°C5-Nitro-1,3-benzodioxole90.6%

Derivatization of 1,3-Benzodioxole-5-acetonitrile

An alternative synthetic strategy involves introducing the acetonitrile side chain onto the benzodioxole ring first, followed by nitration. This pathway begins with 1,3-Benzodioxole-5-acetonitrile. This compound can be synthesized and then subjected to nitration conditions to introduce the nitro group at the 6-position. The existing cyanomethyl group at the 5-position would influence the regioselectivity of the nitration. While specific studies detailing the direct nitration of 1,3-Benzodioxole-5-acetonitrile are not prevalent, the general principles of electrophilic substitution on substituted benzodioxole rings would apply. The synthesis of various 1,3-benzodioxole derivatives often serves as a foundation for creating more complex molecules for applications in medicinal chemistry.

Formation of the Acetonitrile Side Chain

Cyanomethylation Approaches in Aryl Systems

Cyanomethylation is a valuable reaction for creating cyano-containing compounds, which are versatile intermediates in organic synthesis. These reactions can introduce the -CH₂CN group directly onto an aromatic system.

Various protocols for cyanomethylation have been developed, including transition-metal-catalyzed and metal-free methods. For instance, a novel approach for the amine-directed dehydrogenative C(sp²)–C(sp³) coupling of arylamines with acetonitrile has been reported using a non-toxic iron catalyst (FeCl₂). This method allows for the formation of arylacetonitriles from non-prefunctionalized starting materials with good regioselectivity. Another strategy involves the palladium-catalyzed reaction of aryl halides with isoxazole-4-boronic acid pinacol (B44631) ester, which proceeds through Suzuki coupling and subsequent fragmentation to yield arylacetonitriles.

While not applied directly to 6-nitro-1,3-benzodioxole in the cited literature, these general methodologies represent viable strategies for attaching the acetonitrile side chain to a suitably functionalized and nitrated benzodioxole precursor.

Transformations Involving Nitrile Precursors

The nitrile functional group is of immense importance in organic synthesis due to its ability to be transformed into a wide array of other functional groups, including amines, ketones, carboxylic acids, and heterocycles. Conversely, various functional groups can serve as precursors to the nitrile.

The conversion of aldehydes or ketones to nitriles is a common synthetic transformation. An aldehyde, such as 6-Nitro-1,3-benzodioxole-5-carbaldehyde, can be converted to the corresponding acetonitrile derivative. This can be achieved through a multi-step process, for example, by first forming a cyanohydrin followed by reduction, or through Wittig-type reactions with reagents that deliver the cyanomethylene unit.

The cyano group itself is a versatile precursor. It can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄). It can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis. This reactivity underscores the importance of nitrile-containing compounds as building blocks in the synthesis of more complex molecules.

Advanced Synthetic Approaches

Advanced synthetic methodologies offer innovative and efficient routes for the preparation of this compound and related compounds. These modern techniques, including multicomponent reactions, electrochemical synthesis, and organocatalysis, provide advantages in terms of step economy, molecular complexity, and stereocontrol.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for synthesizing complex molecules. nih.govfrontiersin.org While specific MCRs for the direct synthesis of this compound are not extensively documented, established MCRs can be adapted for its synthesis or the synthesis of its key precursors.

One of the most classic and relevant MCRs is the Strecker reaction , which synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov The accepted mechanism begins with the condensation of the amine and the carbonyl compound to form an imine, which is then attacked by the cyanide ion. nih.gov A plausible route to a derivative of the target compound could involve the three-component reaction of 6-nitropiperonal (6-nitro-1,3-benzodioxole-5-carbaldehyde), an amine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN).

Table 1: Potential Multicomponent Reaction for Synthesis of this compound Derivatives

Reaction TypeReactant 1Reactant 2Reactant 3Potential Product
Strecker Reaction6-Nitro-1,3-benzodioxole-5-carbaldehydeAmmonia (B1221849)Hydrogen Cyanideα-Amino-(6-nitro-1,3-benzodioxol-5-yl)acetonitrile

The advantages of using MCRs lie in their operational simplicity, reduction of intermediate isolation steps, and the ability to rapidly build molecular diversity, which is crucial in medicinal chemistry and drug discovery. frontiersin.orgmdpi.com

Electrochemical Synthesis Pathways Involving Nitriles

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for nitrile formation. acs.org These methods can avoid the use of harsh reagents and often proceed under mild conditions. sciengine.com The electrosynthesis of nitriles can be achieved through various pathways, most notably through the oxidation of primary amines or the conversion of aldehydes. acs.orgsciengine.com

Recent advancements have focused on the electrocatalytic oxidation of amines to nitriles, providing a valuable route for such transformations. acs.org For a precursor to this compound, such as (6-Nitro-1,3-benzodioxol-5-yl)methanamine, direct electrochemical oxidation could yield the desired nitrile. Another highly efficient electrochemical method involves the conversion of aldehydes to nitriles using an ammonium (B1175870) salt as both a supporting electrolyte and a nitrogen source. sciengine.com This process effectively bypasses the direct use of ammonia gas and strong oxidants.

Table 2: Comparison of Electrochemical Pathways for Nitrile Synthesis

PathwayStarting MaterialKey Reagents/ConditionsAdvantages
Amine OxidationPrimary Amine (R-CH₂NH₂)Electrocatalysis, specific electrode materials (e.g., Ni-MOFs)High efficiency and selectivity. acs.org
Aldehyde ConversionAldehyde (R-CHO)NH₄I as electrolyte and nitrogen sourceMild conditions, avoids toxic reagents. sciengine.com
Alcohol OxidationPrimary Alcohol (R-CH₂OH)Ni catalyst, AmmoniaDirect conversion from readily available alcohols. chemrxiv.org

These electrochemical strategies are part of a growing field in organic synthesis that emphasizes sustainability and efficiency, minimizing waste and energy consumption compared to conventional methods. acs.org

Organocatalytic Approaches to Related Acetonitriles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the synthesis of chiral acetonitrile derivatives, organocatalysis provides a robust method for establishing stereocenters with high enantioselectivity.

A key application in this area is the asymmetric Strecker reaction, which can be catalyzed by chiral organocatalysts to produce enantioenriched α-amino nitriles. mdpi.com Furthermore, organocatalytic methods are highly effective for the functionalization of existing acetonitrile frameworks. Research has shown that the α-alkylation of 6-nitro-1,3-benzodioxole-5-acetonitrile can be achieved using phase-transfer catalysts, such as cinchona-derived cinchoninium salts. evitachem.com This approach facilitates the synthesis of α-amino nitriles with greater than 90% enantiomeric excess, where the planar chirality of the benzodioxole ring and electrostatic interactions with the nitro group direct the stereochemical outcome. evitachem.com

Table 3: Organocatalytic Functionalization of an Acetonitrile Derivative

Reaction TypeSubstrateCatalyst TypeKey FeatureReported Outcome
α-Alkylation6-Nitro-1,3-benzodioxole-5-acetonitrileChiral Phase-Transfer Catalyst (e.g., Cinchoninium salts)Asymmetric Induction>90% enantiomeric excess for α-amino nitriles. evitachem.com

The development of novel organocatalysts continues to expand the scope of these reactions, enabling the synthesis of highly functionalized and structurally diverse molecules from simple precursors. nih.gov

Structural Characterization and Theoretical Chemistry of 6 Nitro 1,3 Benzodioxol 5 Yl Acetonitrile

Electronic Structure and Quantum Chemical Calculations

The electronic properties of (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile are fundamentally governed by the interplay of its constituent functional groups: the benzodioxole ring system, the electron-withdrawing nitro group, and the acetonitrile (B52724) moiety. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For aromatic nitro compounds, the HOMO is typically localized over the aromatic ring and the dioxole group, while the LUMO is often centered on the nitro group due to its strong electron-withdrawing nature. This distribution indicates that the aromatic ring system acts as the primary electron donor, and the nitro group is the primary electron acceptor. The presence of the acetonitrile group can further influence the electronic landscape.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Related Nitroaromatic Compound

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap4.3

Note: The data in this table is representative of a similar nitroaromatic compound and is used for illustrative purposes due to the absence of specific published data for this compound.

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound is highly polarized. The nitro group, being a potent electron-withdrawing group, significantly influences the electronic density of the benzodioxole ring. This leads to a decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP of a molecule like this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are likely to be found around the hydrogen atoms of the aromatic ring and the methylene (B1212753) bridge of the dioxole group, suggesting these as sites for nucleophilic attack.

Computational Predictions of Chemical Behavior

Computational models offer powerful predictive capabilities regarding the chemical behavior of molecules under various conditions.

Reactivity Site Prediction

Based on FMO analysis and MEP maps, the most probable sites for chemical reactions can be predicted. The areas of high HOMO density on the benzodioxole ring are likely to be the sites for electrophilic attack. In contrast, the regions of high LUMO density, concentrated on the nitro group and the adjacent carbon atom of the aromatic ring, are the predicted sites for nucleophilic attack.

The acetonitrile group also contributes to the reactivity profile. The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a nucleophilic center, while the carbon atom of the nitrile is electrophilic.

Stability under Varying Chemical Conditions

The stability of this compound can be computationally assessed under different chemical environments. For instance, its stability at various pH levels can be inferred by calculating the proton affinity of different sites on the molecule. The oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are the most likely sites for protonation under acidic conditions.

The stability can also be evaluated with respect to temperature and solvent effects. Computational simulations can predict how the molecular structure and electronic properties change in different solvents, providing insights into its solubility and reactivity in various media. For example, enzyme stability of related compounds has been shown to decline at temperatures above 40°C.

In Silico Screening and Machine Learning Approaches for Chemical Properties

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning, are increasingly used to predict the biological and chemical properties of compounds. nih.govnih.gov These approaches are particularly valuable for assessing the potential toxicity and other hazards of nitroaromatic compounds. nih.govnih.gov

For this compound, machine learning models trained on large datasets of nitroaromatic compounds could be employed to predict properties such as mutagenicity, cytotoxicity, and environmental persistence. nih.govresearchgate.net These predictive models often use a combination of molecular descriptors, including quantum chemical parameters, to make accurate forecasts. nih.govnih.gov The development of such models can aid in the early-stage hazard assessment of new or untested chemicals. nih.gov

Derivatives and Analogues of 6 Nitro 1,3 Benzodioxol 5 Yl Acetonitrile

Synthesis and Characterization of Substituted Acetonitrile (B52724) Derivatives

The synthesis of derivatives based on the (6-nitro-1,3-benzodioxol-5-yl)acetonitrile structure involves several strategic approaches, starting from the functionalization of the 1,3-benzodioxole (B145889) core. A common precursor, 6-nitro-1,3-benzodioxole-5-carbonitrile, is typically synthesized through a two-step process involving the nitration of 1,3-benzodioxole, followed by cyanation. evitachem.com The initial nitration is achieved using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 6-position. evitachem.com Subsequently, a cyano group is introduced at the 5-position. evitachem.com Modern synthesis protocols have utilized microwave irradiation to significantly reduce reaction times from hours to minutes and improve yields, offering a more efficient alternative to conventional heating. evitachem.com

From this core structure, further derivatization is possible. For instance, the acetic acid analogue, (6-nitro-benzo[l,3]dioxole-5-yl) acetic acid, can be condensed with various amino acid esters. researchgate.net This process typically uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate the formation of an amide bond, yielding amino-acyl derivatives. researchgate.net These compounds are then characterized using spectroscopic methods such as IR and ¹H-NMR. researchgate.net

Another class of derivatives is formed via reactions involving the acetonitrile side chain's reactivity. For example, 6–nitrobenzo[d] evitachem.comresearchgate.netdioxole–5–carbaldehyde can undergo a Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326). nih.gov This reaction, often catalyzed by a base such as pyrrolidine (B122466), results in the formation of 2-[(6–nitrobenzo[d] evitachem.comresearchgate.netdioxol–5–yl)methylene]malononitrile, a crystalline solid that has been thoroughly characterized by X-ray diffraction. nih.gov

Synthesis Methods for Acetonitrile Derivatives

Derivative TypeStarting Material(s)Key Reagents/ConditionsReference
6-Nitro-1,3-benzodioxole-5-carbonitrile1,3-Benzodioxole1. HNO₃/H₂SO₄ (Nitration) 2. NaCN (Cyanation) Microwave irradiation for improved efficiency. evitachem.com
Amino-acyl Derivatives(6-nitro-benzo[l,3]dioxole-5-yl) acetic acid, Amino acid estersDCC, HOBt (Amide coupling) researchgate.net
2-[(6–nitrobenzo[d] evitachem.comresearchgate.netdioxol–5–yl)methylene]malononitrile6–nitrobenzo[d] evitachem.comresearchgate.netdioxole–5–carbaldehyde, MalononitrilePyrrolidine (Knoevenagel condensation) nih.gov

Introduction of Other Functional Groups on the Benzodioxole Ring

Functionalization of the benzodioxole ring itself is a key strategy for creating analogues. The primary and most defining functionalization is the electrophilic nitration of the 1,3-benzodioxole precursor to introduce the nitro group at the 6-position, which strongly influences the ring's electronic properties. evitachem.com

A significant subsequent modification is the reduction of this nitro group. Using standard reducing agents, such as hydrogen gas with a palladium on carbon catalyst, the nitro group at the 6-position can be efficiently converted into a primary amine (6-amino-1,3-benzodioxol-5-yl). evitachem.comchemicalbook.com This transformation from an electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the chemical character of the aromatic ring, opening pathways for further reactions such as diazotization or acylation at the new amino functional group.

Modifications at the Acetonitrile Alpha-Carbon

The alpha-carbon of the acetonitrile moiety (the CH₂ group adjacent to the cyano group) is acidic and serves as a prime site for modification. This position's reactivity allows for the introduction of various substituents, leading to a diverse range of derivatives.

Asymmetric synthesis techniques have been applied to achieve stereocontrol at this prochiral center. evitachem.com Specifically, the alkylation of this compound can be performed using phase-transfer catalysts, such as cinchoninium salts. evitachem.com This methodology facilitates the synthesis of α-amino nitriles with high enantiomeric excess (greater than 90%), where the stereochemical outcome is directed by the chiral catalyst. evitachem.com

Another modification involves condensation reactions. As seen in the synthesis of 2-[(6–nitrobenzo[d] evitachem.comresearchgate.netdioxol–5–yl)methylene]malononitrile, a carbon-carbon double bond is formed at the position corresponding to the alpha-carbon of the parent acetonitrile. nih.gov This is achieved by reacting the corresponding aldehyde with an active methylene compound, effectively replacing the two hydrogens of the alpha-carbon with a dicyanomethylene group. nih.gov

Heterocyclic Annulation Strategies Involving the Acetonitrile Moiety

The electron-deficient nature of the nitro-substituted benzodioxole ring suggests its potential use in cycloaddition reactions to form new, fused heterocyclic systems. While direct examples involving this compound are not extensively detailed, strategies applied to analogous highly electrophilic nitro-aromatic systems provide a blueprint for potential transformations. researchgate.net

Pericyclic reactions, such as [3+2] and [4+2] cycloadditions, are efficient methods for constructing fused heterocycles. researchgate.net For instance, the dearomatization of nitrated benzene (B151609) rings has been achieved through reactions with 1,3-dipoles like non-stabilized N-alkyl azomethine ylides. researchgate.net These dipoles can react selectively with a C=C bond within the nitroaromatic system to yield novel fused pyrrolidine rings. researchgate.net Such a strategy could potentially be applied to the this compound system to generate complex polycyclic heterostructures, where the acetonitrile moiety would be incorporated into the newly formed ring system or act as a directing group.

Spectroscopic Fingerprinting of Derivatives

The characterization of derivatives of this compound relies on a suite of spectroscopic and analytical techniques to confirm their structure and purity. X-ray crystallography, in particular, provides an unambiguous determination of the three-dimensional molecular structure.

A detailed crystallographic analysis was performed on 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. nih.govnih.gov The study revealed that the 1,3-benzodioxole ring system is nearly planar, while the attached nitro group is rotated out of this plane by approximately 29.9°. nih.govnih.gov The dioxolene portion of the ring adopts an envelope conformation. nih.govnih.gov This type of detailed structural data, including precise bond lengths, angles, and torsion angles, serves as a definitive spectroscopic fingerprint for the molecule. nih.gov

Other standard spectroscopic methods are also routinely employed. Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the strong asymmetric and symmetric stretches of the nitro group (NO₂) and the sharp stretching vibration of the nitrile group (C≡N). researchgate.net Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the chemical environment of protons, confirming the substitution pattern on the aromatic ring and the structure of the side chains. researchgate.net Mass spectrometry is also used to determine the molecular weight and fragmentation pattern of these compounds. nist.gov

Crystallographic Data for 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile nih.gov

ParameterValue
Molecular FormulaC₁₁H₅N₃O₄
Molecular Weight (Mr)243.18
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0953 (2)
b (Å)8.8847 (3)
c (Å)9.2212 (3)
α (°)84.470 (2)
β (°)67.634 (2)
γ (°)78.874 (2)
Volume (V) (ų)527.30 (3)
Dihedral Angle (Benzodioxole ring to Nitro group)29.76 (4)°

Analytical Methodologies for 6 Nitro 1,3 Benzodioxol 5 Yl Acetonitrile and Its Chemical Derivatives

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. In the context of (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile and its derivatives, High-Performance Liquid Chromatography (HPLC) is of particular importance.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for assessing the purity of synthesized this compound and for monitoring the progress of reactions involving this compound.

In a study on the mechanochemical catalytic transfer hydrogenation of aromatic nitro derivatives, HPLC analysis was used to determine the conversion of 3-nitro-benzonitrile, a structurally related compound. mdpi.com This highlights the utility of HPLC in tracking the reduction of a nitro group, a common transformation for compounds like this compound. The reaction conditions involved using ammonium (B1175870) formate (B1220265) as a hydrogen donor and 10 wt% Pd/C as a catalyst. mdpi.com While specific HPLC parameters for this compound are not detailed in the provided search results, a general approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection would typically be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitro Compounds

Parameter Value
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Temperature | Ambient |

This table presents a typical set of starting parameters for the HPLC analysis of aromatic nitro compounds. Optimization for the specific analysis of this compound would be required.

Optimization of Mobile Phases for Specific Separations

The choice and composition of the mobile phase are critical for achieving effective separation in HPLC. Optimization of the mobile phase is essential for resolving the target compound from impurities and starting materials. For nitrated benzodioxole derivatives, a reversed-phase HPLC setup is common, where the mobile phase is typically a mixture of water or an aqueous buffer and a polar organic solvent such as acetonitrile or methanol.

The polarity of the mobile phase can be adjusted by varying the ratio of the organic solvent to the aqueous component. A higher proportion of the organic solvent will decrease the retention time of nonpolar analytes, while a lower proportion will increase it. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a wide range of polarities. The pH of the mobile phase can also be a crucial parameter to control, especially for compounds with acidic or basic functional groups, as it can affect their ionization state and, consequently, their retention behavior.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For a related compound, 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, detailed crystallographic data is available, which confirms the connectivity of the atoms within the molecule. nih.govnih.gov While specific NMR data for this compound is not available in the search results, expected chemical shifts can be predicted based on the structure and data from similar compounds.

¹H NMR:

Aromatic Protons: The protons on the benzodioxole ring would appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts would be influenced by the electron-withdrawing nitro group and the acetonitrile substituent.

Methylenedioxy Protons: The two protons of the -O-CH₂-O- group would typically appear as a singlet at around δ 6.0-6.2 ppm.

Acetonitrile Protons: The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) would likely appear as a singlet further downfield than typical alkyl protons, due to the deshielding effect of the adjacent aromatic ring and the cyano group.

¹³C NMR:

The carbon atoms of the benzodioxole ring would resonate in the aromatic region of the spectrum (typically δ 100-150 ppm).

The carbon of the methylenedioxy group would appear around δ 102 ppm. najah.edu

The carbon of the nitrile group (-CN) would be found in the characteristic region for nitriles (around δ 115-120 ppm).

The methylene carbon of the acetonitrile group would appear in the aliphatic region, shifted downfield due to the neighboring electron-withdrawing groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH ~7.0 - 7.5 ~105 - 115
Aromatic C-NO₂ - ~140 - 150
Aromatic C-CH₂CN - ~120 - 130
Aromatic C-O - ~145 - 155
-O-CH₂-O- ~6.1 ~102
-CH₂-CN ~4.0 ~20 - 30

Note: These are predicted values based on general chemical shift ranges and data for similar structures. Actual experimental values may vary.

Mass Spectrometry (LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS) or ultra-high-performance liquid chromatography (UPLC-MS), it provides a highly sensitive and selective method for the analysis of complex mixtures. nih.govwaters.com

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental formula.

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the nitro group (NO₂), the cyano group (CN), or cleavage of the acetonitrile side chain. For instance, in the analysis of nitrated oleic acid, a characteristic fragment at m/z 46 corresponding to the nitrite (B80452) anion (NO₂⁻) was observed in LC-MS/MS. lipidmaps.org A similar fragmentation could be expected for this compound.

UPLC-MS/MS offers enhanced separation efficiency and sensitivity compared to conventional LC-MS, making it suitable for the trace analysis of impurities or metabolites of this compound in various matrices. mdpi.com

Infrared and UV-Vis Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Nitro group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Nitrile group (C≡N): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

C-O stretching (of the dioxole ring): Strong bands in the 1000-1300 cm⁻¹ region.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The benzodioxole ring system with a nitro group substituent would be expected to show strong UV absorption. The presence of the nitro group, an auxochrome and a chromophore, would likely cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzodioxole. The UV-Vis spectrum of a sample can be used to quantify the concentration of the compound in a solution using the Beer-Lambert law. In a study of a newly synthesized hydrazone, UV-Vis spectroscopy was used to determine the wavelength of maximum absorption (λmax). mu-varna.bg

Applications of 6 Nitro 1,3 Benzodioxol 5 Yl Acetonitrile in Non Clinical Chemical Sciences

As a Versatile Building Block in Organic Synthesis

Organic building blocks are foundational molecules used for the modular construction of more complex chemical architectures. The utility of (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile in this capacity stems from the diverse reactivity of its constituent functional groups—the nitro (−NO₂) and acetonitrile (B52724) (−CH₂CN) moieties. evitachem.commdpi.com Nitro compounds are well-established as valuable intermediates in organic synthesis due to the strong electron-withdrawing nature of the nitro group and its capacity to be transformed into a wide variety of other functional groups. mdpi.comwikipedia.orgbyjus.com

The primary reactive sites of this compound allow for several key synthetic transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to form a primary amine (−NH₂). evitachem.comwikipedia.org This transformation is fundamental in synthetic chemistry as it introduces a nucleophilic site, paving the way for the construction of amides, imines, and other nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. evitachem.com

Reactions of the Acetonitrile Group: The acetonitrile group provides another avenue for molecular elaboration. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (−COOH). evitachem.com Furthermore, the carbon atom adjacent to the cyano group is acidic and can be deprotonated to form a nucleophile for carbon-carbon bond-forming reactions. wikipedia.org The cyano group itself can also participate in nucleophilic substitution reactions. evitachem.com

The combination of these reactive centers on a stable benzodioxole scaffold makes this compound a valuable precursor for synthesizing a diverse array of more complex molecules. evitachem.comworldresearchersassociations.com

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Resulting Functional Group Significance in Synthesis
Nitro (−NO₂) Reduction Amine (−NH₂) Introduces a nucleophilic center for creating amides, imines, etc. evitachem.comwikipedia.org
Acetonitrile (−CH₂CN) Hydrolysis Carboxylic Acid (−COOH) Creates an acidic functional group for further derivatization. evitachem.com

Potential in Material Science for Novel Compound Development

In material science, organic building blocks are utilized to create novel materials with specific functions, such as polymers and dyes. The structural features of this compound suggest its potential as a precursor in this field. The benzodioxole core is a rigid, aromatic structure that can be incorporated into larger molecular frameworks to impart specific electronic or physical properties. nih.govchemicalbook.com

The molecule's functional groups offer handles for polymerization and derivatization. For instance, the conversion of the nitro group to an amine provides a site for creating polyamides or for grafting the molecule onto polymer surfaces. The polarity and reactivity endowed by both the nitro and cyano groups could be exploited in the synthesis of functional dyes or other advanced materials. While specific applications are still emerging, the inherent chemical functionality of this compound makes it a candidate for research into new materials.

Table 2: Structural Features and Potential Material Science Applications

Structural Feature Potential Application Rationale
Rigid Benzodioxole Core Polymer backbones, functional materials Provides structural rigidity and specific electronic properties. chemicalbook.com
Nitro Group Precursor for amines in polymers/dyes Can be converted to a reactive amine for polymerization or functionalization. wikipedia.org

Environmental Science Applications (e.g., as a Reference for Pollutant Studies)

Nitroaromatic compounds are a class of chemicals used in the synthesis of pesticides, explosives, and dyes, and their presence in the environment is of significant concern due to their potential toxicity. nih.govcdc.gov Environmental monitoring requires the use of high-purity analytical standards to accurately detect and quantify pollutants in soil, water, and air. nih.govepa.gov

This compound, as a distinct nitroaromatic compound, has potential application in environmental science as a reference material. Its unique molecular structure can be used to develop and validate specific analytical methods, such as chromatography and mass spectrometry, for the detection of this compound or a class of structurally related pollutants. nih.gov The use of such standards is crucial for assessing the extent of environmental contamination and ensuring the reliability of analytical data in ecotoxicological studies. cswab.orgresearchgate.net The fact that various benzodioxole derivatives are tracked by regulatory bodies like the U.S. Environmental Protection Agency underscores the environmental relevance of this chemical class. epa.gov

Table 3: Potential Roles in Environmental Science

Application Area Specific Role Purpose
Analytical Chemistry Reference Standard / Certified Reference Material (CRM) To calibrate analytical instruments for accurate quantification of pollutants.
Method Development Target Analyte To develop and validate new methods for detecting nitroaromatic benzodioxole compounds. nih.gov

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of more efficient, safer, and cost-effective methods for the synthesis of "(6-Nitro-1,3-benzodioxol-5-yl)acetonitrile" is a primary area for future investigation. Current synthetic routes often rely on classical nitration and cyanation reactions, which can involve harsh conditions and hazardous reagents. Future research should focus on developing novel pathways that address these limitations.

One promising avenue is the exploration of flow chemistry for both the nitration of the 1,3-benzodioxole (B145889) precursor and the subsequent introduction of the acetonitrile (B52724) moiety. Flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, higher purity, and inherently safer processes.

Furthermore, the investigation of biocatalytic methods presents an exciting frontier. The use of enzymes for nitration or for the conversion of a precursor to the nitrile could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Alternative, less toxic cyanating agents are also a key area of interest. Research into reagents like potassium hexacyanoferrate(II) or the use of electrochemical methods for cyanation could significantly reduce the environmental and safety risks associated with traditional cyanide salts. researchgate.netorganic-chemistry.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow Chemistry Improved safety, higher yields, better process controlOptimization of reactor design and reaction conditions for nitration and cyanation steps.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyIdentification and engineering of suitable enzymes for specific synthetic transformations.
Alternative Cyanating Agents Reduced toxicity, improved safety profileExploring the efficacy of reagents like K4[Fe(CN)6] and developing efficient electrochemical cyanation protocols. researchgate.netorganic-chemistry.org

Deeper Mechanistic Understanding of Complex Reactions

A more profound understanding of the reaction mechanisms involved in the synthesis and further transformations of "this compound" is crucial for optimizing existing processes and designing new ones. The introduction of the acetonitrile group often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring in these reactions. numberanalytics.commasterorganicchemistry.com

Future mechanistic studies could employ advanced techniques such as in-situ spectroscopic monitoring (e.g., FTIR, NMR) and computational modeling to elucidate the finer details of these reactions. researchgate.net Investigating the potential for both stepwise and concerted SNAr pathways could provide valuable insights for controlling reaction outcomes. rsc.orgnih.gov Understanding the role of solvent effects and the influence of different bases on the reaction kinetics and selectivity will also be critical.

Furthermore, exploring the reactivity of the acetonitrile group itself opens up possibilities for a range of derivatization reactions. Detailed mechanistic studies of these subsequent transformations will be essential for developing a diverse library of compounds based on the "this compound" scaffold.

Computational Design of New Derivatives with Tunable Properties

The field of computational chemistry offers powerful tools for the rational design of new derivatives of "this compound" with specific, tunable properties. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking , researchers can predict the biological activity and physicochemical properties of virtual compounds before undertaking their synthesis. researchgate.netjapsonline.comresearchgate.net

This in silico approach can significantly accelerate the discovery of new molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. For example, computational models can be used to design derivatives with enhanced binding affinity to a specific biological target or with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Future research in this area should focus on developing and validating robust computational models specifically for this class of compounds. The synthesis and experimental evaluation of computationally designed derivatives will be essential to refine and improve the predictive power of these models, creating a synergistic feedback loop between computational and experimental chemistry. nih.gov

Integration with Green Chemistry Principles

The principles of green chemistry provide a framework for developing more sustainable and environmentally friendly chemical processes. Future research on "this compound" should prioritize the integration of these principles throughout the entire lifecycle of the compound, from its synthesis to its potential applications.

Key areas for improvement include the use of greener solvents, the development of catalyst-free or recyclable catalytic systems, and the minimization of waste generation. nih.gov For instance, exploring the use of water as a solvent for certain reaction steps or employing microwave-assisted synthesis could significantly reduce the environmental impact. researchgate.net

The development of nitration methods that avoid the use of strong acid mixtures, such as those employing solid acid catalysts or photochemical approaches, would be a significant step towards a more sustainable synthesis. researchgate.netresearchgate.net Similarly, adopting cyanide-free or recyclable cyanating agents aligns with the goal of reducing the use of hazardous substances. numberanalytics.com A comprehensive life cycle assessment of the entire synthetic process could identify further opportunities for improvement and guide the development of truly green and sustainable methodologies. unimi.it

Green Chemistry PrincipleApplication to this compound Synthesis
Safer Solvents and Auxiliaries Investigating the use of water, ionic liquids, or deep eutectic solvents as alternatives to traditional organic solvents. nih.gov
Catalysis Developing recyclable solid acid catalysts for nitration or exploring organocatalytic approaches.
Use of Renewable Feedstocks Exploring synthetic routes that start from bio-based precursors for the 1,3-benzodioxole core. aidic.it
Reduce Derivatives Designing synthetic pathways that minimize the need for protecting groups.
Real-time analysis for Pollution Prevention Utilizing in-situ monitoring techniques to optimize reactions and minimize byproduct formation.

By focusing on these future research directions, the scientific community can continue to build upon the existing knowledge of "this compound" and unlock its full potential in a responsible and sustainable manner.

Q & A

Basic: What synthetic routes are commonly employed to prepare (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile?

Methodological Answer:
Synthesis typically involves functionalization of the benzodioxole core. For example, nitration and subsequent acetonitrile group introduction via nucleophilic substitution or cyanoalkylation. A documented approach for analogous compounds uses acetonitrile as a solvent in diazonium salt formation, followed by coupling reactions (e.g., electro-grafting with aryl diazonium salts) . Key steps include:

  • Nitration: Controlled nitration at the 5-position of 1,3-benzodioxole.
  • Cyanomethylation: Reaction with acetonitrile derivatives under reflux conditions, often using catalysts like Zn/THF or thiourea in ethanol .
  • Purification: Column chromatography or recrystallization for isolating the nitro-substituted product.

Basic: Which analytical techniques are suitable for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Gas chromatography with flame ionization detection (GC-FID) optimizes separation using factorial designs (e.g., two-level full factorial with central points) to resolve ethanol/acetonitrile mixtures in matrices .
  • Spectroscopy:
    • NMR: 1H^1H/13C^13C NMR to confirm nitro and acetonitrile group positions.
    • IR: Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch).
  • Mass Spectrometry: High-resolution MS (e.g., proton affinity studies in acetonitrile derivatives) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile nitrile/nitro compound vapors.
  • PPE: Nitrile gloves, lab coats, and eye protection.
  • First Aid:
    • Inhalation: Immediate removal to fresh air; medical attention if respiratory distress occurs .
    • Skin Contact: Wash with soap/water; consult safety data sheets (SDS) for specific decontamination steps .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • Software Tools: Use SHELXL for small-molecule refinement, leveraging its robustness for high-resolution or twinned data. Cross-validate with PLATON (e.g., ADDSYM for missed symmetry) .
  • Validation Metrics: Check R-factor discrepancies, Hirshfeld rigid-bond tests, and electron density residuals.
  • Case Example: If torsion angles conflict with puckering amplitudes, apply Cremer-Pople coordinates to quantify ring puckering and reconcile geometric outliers .

Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

  • Design Setup: Implement a two-level full factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Include central-point replicates to estimate experimental error .
  • Response Variables: Yield, purity (HPLC area%), and reaction time.
  • Analysis: Use ANOVA to identify significant factors. For example, in acetonitrile-based reactions, solvent purity and temperature often dominate yield optimization .

Advanced: What computational methods are used to analyze the conformational dynamics of the benzodioxole ring?

Methodological Answer:

  • Puckering Coordinates: Apply Cremer-Pople parameters to quantify out-of-plane displacements. For a six-membered ring, calculate QQ, θ\theta, and ϕ\phi to describe chair, boat, or twist-boat conformers .
  • Software: Visualize with ORTEP-3 for thermal ellipsoid plots and compare with DFT-optimized geometries .
  • Case Study: Analyze crystallographic data of similar compounds (e.g., 1,3-benzodioxol-5-yl chalcones) to correlate substituent effects with ring puckering .

Advanced: How do electronic effects of the nitro group influence the reactivity of the acetonitrile moiety?

Methodological Answer:

  • Spectroscopic Probes:
    • Cyano Stretch (IR): Electron-withdrawing nitro groups increase C≡N bond polarization, shifting IR peaks to higher wavenumbers.
    • NMR Chemical Shifts: 1H^1H NMR deshielding of adjacent protons due to nitro-induced electron withdrawal.
  • Reactivity Trends: The nitro group enhances electrophilicity of the acetonitrile carbon, facilitating nucleophilic additions (e.g., Grignard reactions) under mild conditions .

Advanced: What strategies mitigate byproduct formation during nitro-group introduction?

Methodological Answer:

  • Controlled Nitration: Use mixed acids (H2 _2SO4_4/HNO3_3) at 0–5°C to avoid over-nitration.
  • Selective Protection: Temporarily protect reactive sites (e.g., acetonitrile group) with trimethylsilyl or tert-butyldimethylsilyl groups.
  • Work-Up: Neutralize reaction mixtures with NaHCO3_3 immediately post-reaction to prevent acid-catalyzed decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.